Epipregnanolone sulphate

説明

特性

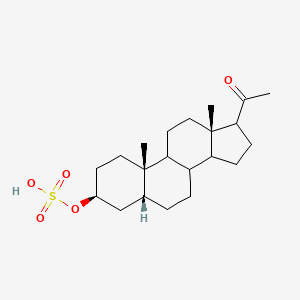

分子式 |

C21H34O5S |

|---|---|

分子量 |

398.6 g/mol |

IUPAC名 |

[(3S,5R,10S,13S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C21H34O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12H2,1-3H3,(H,23,24,25)/t14-,15+,16?,17?,18?,19?,20+,21-/m1/s1 |

InChIキー |

MENQCIVHHONJLU-ACWDEBGSSA-N |

異性体SMILES |

CC(=O)C1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |

正規SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C |

製品の起源 |

United States |

準備方法

Endogenous Synthesis in Mammalian Systems

Epipregnanolone sulphate is biosynthesized endogenously from progesterone through a two-step enzymatic process. First, progesterone undergoes 5β-reduction via 5β-reductase to form 5β-dihydroprogesterone (5β-DHP). This intermediate is then converted to epipregnanolone (3β-hydroxy-5β-pregnan-20-one) by 3β-hydroxysteroid dehydrogenase (3β-HSD). The final sulfation step at the 3β-hydroxyl group is catalyzed by sulfotransferase (SULT) enzymes, particularly the SULT2B1 isoform, which exhibits specificity for β-hydroxysteroids.

The sulfotransferase reaction requires the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which donates the sulfate group. Studies in rodent brain tissues have demonstrated that SULT2B1a mRNA and protein are expressed in oligodendrocytes and neurons, facilitating localized production of this compound. However, the yield of endogenous synthesis remains low (<1 μM in cerebrospinal fluid), limiting its utility for large-scale applications.

In Vitro Enzymatic Synthesis

To overcome the limitations of endogenous production, in vitro enzymatic synthesis has been developed using recombinant enzymes:

| Step | Enzyme | Substrate | Cofactor | Reaction Time | Yield |

|---|---|---|---|---|---|

| 1 | 5β-reductase | Progesterone | NADPH | 2–4 h | 60–70% |

| 2 | 3β-HSD | 5β-DHP | NAD⁺ | 1–2 h | 85–90% |

| 3 | SULT2B1 | Epipregnanolone | PAPS | 6–8 h | 40–50% |

Chemical Synthesis Approaches

Stereoselective Reduction of Progesterone

The chemical synthesis of this compound begins with the stereoselective 5β-reduction of progesterone. Catalytic hydrogenation using palladium-on-barium sulfate (Pd/BaSO₄) in acetic acid achieves 5β-selectivity with 75–80% yields. Alternative methods employ NaBH₄ in methanol, though this results in a 3:1 mixture of 5β- and 5α-diastereomers, necessitating chromatographic separation.

The critical 3β-hydroxylation is achieved via microbial biotransformation using Rhizopus arrhizus ATCC 11145, which selectively hydroxylates 5β-DHP at the 3β-position with 65% conversion efficiency. Chemical hydroxylation using OsO₄-N-methylmorpholine N-oxide yields a 1:1 mixture of 3α- and 3β-epimers, complicating purification.

Sulfation Strategies

Direct sulfation of epipregnanolone is performed using sulfur trioxide-pyridine complex (SO₃·Py) in anhydrous DMF. Under optimized conditions (0°C, 4 h), this method achieves 85–90% sulfation. However, competing reactions at the 20-keto group necessitate protecting group strategies:

-

Protection of C20 Ketone :

-

Ethylene glycol ketal protection (80% yield)

-

Sulfation at C3β (90% yield)

-

Deprotection with HCl/THF (95% yield)

-

This three-step sequence improves overall yield to 68%, compared to 52% for unprotected substrates.

Analytical Validation of Synthesis

Deconjugation and Derivatization

Post-synthetic analysis requires sulfate group deconjugation. Acidic solvolysis (0.5 M HCl in ethyl acetate, 37°C, 4 h) liberates epipregnanolone with 95% efficiency. However, recent studies demonstrate that O-methylhydroxylamine (MO) derivatization without prior solvolysis provides comparable results (92% recovery) while preserving labile functional groups.

Chromatographic Characterization

UPLC-MS/MS analysis using a C18 column (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid in water/acetonitrile mobile phase resolves this compound at 4.2 min (MRM transition m/z 399.2 → 97.0). Key parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | ESI⁻ |

| Collision Energy | 25 eV |

| LOD | 0.1 ng/mL |

| LOQ | 0.3 ng/mL |

| Linearity (R²) | 0.998–1.000 |

Challenges and Optimization Opportunities

Stereochemical Purity

The 5β/5α and 3β/3α diastereomerism remains a major challenge. Chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns (Daicel IC) achieves baseline separation (α = 1.32), but scale-up is costly. Immobilized 5β-reductase in continuous-flow reactors shows promise for improving stereoselectivity (>98% 5β).

Sulfation Efficiency

Alternative sulfating agents like 2,2,2-trichloroethyl chlorosulfate (TCE-ClSO₃) in dichloromethane increase sulfation yields to 93% but require stringent anhydrous conditions. Enzyme-mediated sulfation using SULT2B1 co-immobilized with PAPS regenerase on magnetic nanoparticles improves catalyst recyclability (8 cycles with <10% activity loss) .

化学反応の分析

反応の種類: エピプレグナノロン硫酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: 脱硫酸化によるエピプレグナノロンへの変換。

還元: ケトン基を還元してジヒドロ誘導体を作る。

置換: 特定の条件下では、硫酸基を他の官能基に置き換えることができます。

一般的な試薬と条件:

酸化: 通常、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用します。

還元: 一般に、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用します。

置換: 求核試薬と適切な触媒が必要です。

主な生成物:

脱硫酸化エピプレグナノロン: 酸化によって生成されます。

ジヒドロ誘導体: 還元反応によって生成されます。

4. 科学研究の応用

エピプレグナノロン硫酸塩は、科学研究で幅広い用途があります。

化学: ステロイド代謝と硫酸化プロセスの研究のためのモデル化合物として使用されます。

生物学: イオンチャネルと神経伝達物質受容体の調節における役割について調査されています。

科学的研究の応用

Chemical Applications

Epipregnanolone sulphate serves as a model compound in studies of steroid metabolism and sulphation processes. Its synthesis involves enzymatic pathways that convert progesterone into various metabolites, which are crucial for understanding steroid hormone dynamics.

Key Chemical Properties:

- Chemical Structure: 3β-hydroxy-5β-pregnan-20-one sulphate

- Synthesis: Derived from progesterone through enzymatic reactions involving 5β-reductase and 3β-hydroxysteroid dehydrogenase.

Biological Applications

In biological contexts, this compound has been studied for its role in modulating neurotransmitter systems, particularly the GABA A receptor. It acts as a negative allosteric modulator, influencing the receptor's response to GABA, which is critical for maintaining neuronal excitability.

Mechanism of Action:

- GABA A Receptor Modulation: It reduces the receptor's response to GABA, affecting inhibitory neurotransmission and potentially altering mood and anxiety levels .

Medical Applications

The therapeutic potential of this compound is being explored in various neurological disorders, including anxiety, depression, and epilepsy. Research indicates its ability to modulate neurosteroid activity may offer new avenues for treatment.

Case Studies:

- Anxiety and Depression: A study demonstrated that administration of this compound significantly alleviated anxiety-like behaviors in animal models by modulating GABAergic activity .

- Epilepsy: Research suggests that this compound may have anticonvulsant properties, providing a basis for further exploration in epilepsy treatment .

Data Table: Summary of Research Findings on this compound

作用機序

エピプレグナノロン硫酸塩は、主にイオンチャネルと神経伝達物質受容体の調節を通じてその効果を発揮します。 それは、GABA A受容体の負のアロステリックモジュレーターとして作用し、受容体のGABAへの応答を減少させます 。 さらに、TRPM3チャネルを活性化し、カルシウムイオンの流入と神経興奮性を影響を与えます 。これらの作用は、受容体とチャネルの特定の結合部位を介して行われ、その構造と機能を変化させます。

6. 類似化合物の比較

エピプレグナノロン硫酸塩は、その特定の硫酸化と、GABA A受容体モジュレーターおよびTRPM3チャネル活性化剤としての二重の役割により、神経ステロイドの中でユニークです。同様の化合物には次のものがあります。

プレグネノロン硫酸塩: 脳に対する興奮効果を持つ別の硫酸化神経ステロイド.

アロプレグナノロン: GABA A受容体の正のアロステリックモジュレーターであり、エピプレグナノロン硫酸塩の阻害効果と対照的です.

イソプレグナノロン: 構造的に似ていますが、受容体調節特性が異なります.

結論として、エピプレグナノロン硫酸塩は、化学、生物学、医学の分野で重要な関心の対象となる化合物です。そのユニークな特性と多様な用途により、継続的な研究の貴重な主題となっています。

類似化合物との比較

Key Structural Insights :

- The 3β-sulfate group is critical for TRPM3 activation but less influential for GABAA modulation .

- The 5β-reduction in this compound reduces its potency at GABAA receptors compared to 5α-reduced analogs like allopregnanolone .

Functional Comparison

GABAA Receptor Modulation

This compound and its analogs exhibit varying efficacies as GABAA receptor modulators:

Mechanistic Insights :

- Epipregnanolone’s 3β-OH and 5β-H configuration reduces GABAA potentiation compared to 3α-OH analogs .

- Isopregnanolone (a diastereoisomer) antagonizes epipregnanolone’s effects, reducing potentiation by 2–2.3x .

TRPM3 Channel Activation

Sulfation at C3 is essential for TRPM3 activation, but stereochemistry dictates potency:

Structural Basis :

Analgesic and Behavioral Effects

Mechanistic Insights :

- Epipregnanolone inhibits high-voltage-activated (HVA) calcium currents in sensory neurons, reducing pain signaling .

- Its dual role in ethanol tolerance modulation depends on co-administered steroids (e.g., DHEAS vs. PS) .

Q & A

Q. How can researchers differentiate between correlation and causation in neurosteroid interaction studies?

- Methodological Answer: Causal inference requires experimental manipulation (e.g., CRISPR knockout of GABA-A receptor subunits) or Mendelian randomization in genetic studies. Observational data (e.g., neurosteroid levels in human cohorts) should be framed as hypothesis-generating, with caution against overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。